![molecular formula C20H17IN2O5S B10889597 2-[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetic acid](/img/structure/B10889597.png)
2-[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a phenyl-imino-thiazolan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The phenyl-imino-thiazolan moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID
- 2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)PROPIONIC ACID
- 2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)BUTYRIC ACID
Uniqueness
The uniqueness of 2-(2-ETHOXY-6-IODO-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group and iodine atom, along with the phenyl-imino-thiazolan moiety, makes it a versatile compound for various applications.
特性
分子式 |
C20H17IN2O5S |
|---|---|
分子量 |
524.3 g/mol |
IUPAC名 |
2-[2-ethoxy-6-iodo-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H17IN2O5S/c1-2-27-15-9-12(8-14(21)18(15)28-11-17(24)25)10-16-19(26)23-20(29-16)22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,24,25)(H,22,23,26)/b16-10+ |
InChIキー |
PFYPXVPUAPYLDT-MHWRWJLKSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)I)OCC(=O)O |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)I)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10889514.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)
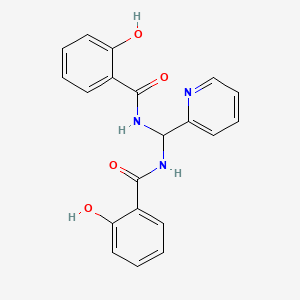
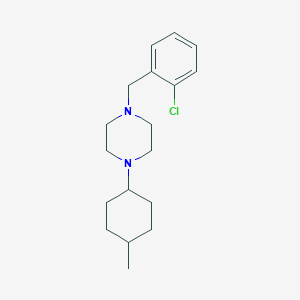
![1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10889524.png)
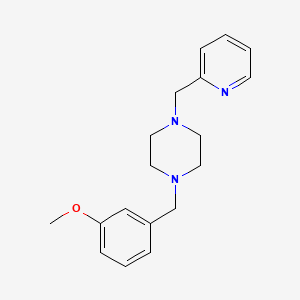
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B10889538.png)
![(2E)-2-cyano-N-(2-methoxy-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10889547.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889552.png)
![{2-iodo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10889556.png)
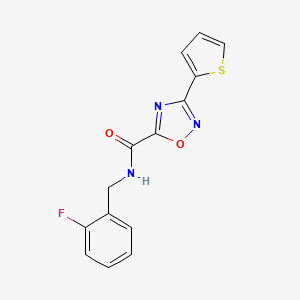
![1-[4-(Methylsulfanyl)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889569.png)
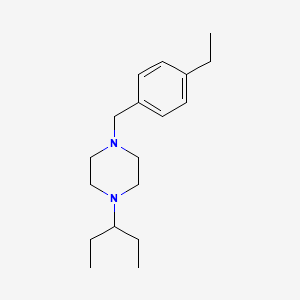
![N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889583.png)
